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Compound of Interest

Compound Name: 4-Bromophenyl dichlorophosphate

Cat. No.: B1603538

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophenyl dichlorophosphate is a key organophosphorus reagent widely utilized in
organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its
bifunctional nature, possessing both a reactive dichlorophosphate moiety and a synthetically
versatile brominated aromatic ring, makes it a valuable building block for the construction of
complex molecules, including kinase inhibitors and other biologically active compounds. This
technical guide provides a comprehensive overview of the fundamental reactivity of 4-
Bromophenyl dichlorophosphate, including its synthesis, key reactions, and applications,
with a focus on providing practical information for laboratory use.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 4-Bromophenyl
dichlorophosphate is presented below. While experimental spectroscopic data for this specific
compound is not readily available in public databases, the provided data is a combination of
information from suppliers and predicted values based on structurally similar compounds and
established spectroscopic principles.

Table 1: Physicochemical Properties of 4-Bromophenyl dichlorophosphate
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Property Value Source/Reference
Molecular Formula CeHaBrCl202P Supplier Data
Molecular Weight 289.88 g/mol Supplier Data
Appearance Colorless to light yellow liquid Supplier Data
CAS Number 19430-76-3 Supplier Data
Boiling Point Not available -
Melting Point Not available -
Density Not available -

Reacts with water and other

protic solvents. Soluble in
Solubility aprotic organic solvents (e.g., General Chemical Knowledge

dichloromethane, THF, diethyl
ether).

Table 2: Spectroscopic Data for 4-Bromophenyl dichlorophosphate (Predicted and Analog-

Based)
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Spectrum Type

Predicted/Analogous Data

Rationale/Reference
Compound

1H NMR

0 ~7.2-7.6 ppm (m, 4H,

aromatic protons)

Aromatic protons in a p-
disubstituted benzene ring
typically appear in this region.
The electron-withdrawing
nature of the
dichlorophosphate group
would shift the protons

downfield.

13C NMR

0 ~150-155 ppm (C-O), ~133
ppm (C-Br), ~122-130 ppm

(aromatic C-H)

Based on data for 4-
bromophenol and the expected
deshielding effect of the
dichlorophosphate group on

the ipso-carbon.

3P NMR

0~-5t05ppm

Aryl phosphorodichloridates
typically exhibit chemical shifts
in this range relative to 85%
H3POa.

IR (Infrared)

~1300-1320 cm~* (P=0O
stretch), ~950-1050 cm~* (P-
O-Ar stretch), ~550-600 cm~1
(P-Cl stretch)

Based on characteristic
vibrational frequencies for
organophosphorus compounds
and data for 4-chlorophenyl

dichlorophosphate.

Mass Spec (MS)

M* peaks at m/z 288, 290, 292

(isotopic pattern for Br and Cl)

Expected isotopic distribution
for a molecule containing one
bromine and two chlorine

atoms.

Synthesis of 4-Bromophenyl dichlorophosphate

The most common and direct method for the synthesis of 4-Bromophenyl dichlorophosphate

is the reaction of 4-bromophenol with an excess of phosphorus oxychloride (POCIs).
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Experimental Protocol: Synthesis of 4-Bromophenyl
dichlorophosphate

Materials:

4-Bromophenol

e Phosphorus oxychloride (POCIs)

e Anhydrous toluene (or other inert solvent)

¢ Anhydrous magnesium sulfate (or sodium sulfate)
» Round-bottom flask

» Reflux condenser with a drying tube (e.g., filled with CaClz)
e Magnetic stirrer and stir bar

e Heating mantle

e Separatory funnel

» Rotary evaporator

Procedure:

¢ Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux
condenser fitted with a drying tube, add 4-bromophenol (1 equivalent).

o Addition of Reagents: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of
phosphorus oxychloride (3-5 equivalents). Anhydrous toluene can be used as a solvent if
desired.

e Reaction: Heat the reaction mixture to reflux (typically around 100-110 °C) with vigorous
stirring. The reaction progress can be monitored by the evolution of HCI gas (which should
be appropriately scrubbed). The reaction is typically complete within 2-4 hours.
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o Workup:
o Cool the reaction mixture to room temperature.

o Carefully remove the excess phosphorus oxychloride by distillation under reduced
pressure.

o The crude product can be purified by vacuum distillation.
 Purification (Alternative):

o After removing the bulk of the POCIs, the residue can be dissolved in a dry, inert solvent
like diethyl ether or dichloromethane.

o The organic solution is then carefully washed with ice-cold water to remove any remaining
POCIs and HCI. Caution: This should be done with extreme care as the reaction of POCIs
with water is highly exothermic.

o The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the
solvent is removed under reduced pressure to yield the final product.

Yield: Typical yields for this reaction are in the range of 80-95%.

Synthesis of 4-Bromophenyl dichlorophosphate

Reactants

Process Product
4-Bromophenol
Reaction HCI evolution Workup AU L 4-Bromophenyl dichlorophosphate
| —yV
Phosphorus Oxychloride

Click to download full resolution via product page

Synthesis of 4-Bromophenyl dichlorophosphate.
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Fundamental Reactivity

The reactivity of 4-Bromophenyl dichlorophosphate is dominated by the phosphorus center,
which is highly electrophilic. The two chlorine atoms are good leaving groups, making the
compound susceptible to nucleophilic attack.

Reactions with Nucleophiles

4-Bromophenyl dichlorophosphate readily reacts with a variety of nucleophiles, such as
alcohols, amines, and thiols, to form the corresponding phosphotriesters, phosphoramidates,
and phosphorothioates. These reactions typically proceed in a stepwise manner, with the first
substitution being faster than the second.

General Reaction Scheme:

Where Ar = 4-bromophenyl and Nu-H, Nu'-H are nucleophiles.

Experimental Protocol: Synthesis of a Mixed
Phosphotriester

This protocol describes the reaction of 4-Bromophenyl dichlorophosphate with two different
alcohols to form a mixed phosphotriester, a common structural motif in prodrugs.

Materials:

4-Bromophenyl dichlorophosphate

e Alcohol 1 (e.g., ethanol)

e Alcohol 2 (e.g., propanol)

o Tertiary amine base (e.g., triethylamine or pyridine)

e Anhydrous dichloromethane (DCM)

e Saturated aqueous sodium bicarbonate

e Brine
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e Anhydrous sodium sulfate
Procedure:
o First Substitution:

o Dissolve 4-Bromophenyl dichlorophosphate (1 equivalent) in anhydrous DCM in a dry
round-bottom flask under an inert atmosphere.

o Cool the solution to 0 °C in an ice bath.

o Slowly add a solution of Alcohol 1 (1 equivalent) and triethylamine (1.1 equivalents) in
anhydrous DCM.

o Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir
for an additional 2-4 hours.

e Second Substitution:
o Cool the reaction mixture back to 0 °C.

o Slowly add a solution of Alcohol 2 (1 equivalent) and triethylamine (1.1 equivalents) in
anhydrous DCM.

o Stir at 0 °C for 1-2 hours and then at room temperature overnight.

o Workup:
o Quench the reaction by adding saturated aqueous sodium bicarbonate.
o Separate the organic layer and wash it sequentially with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

 Purification: The crude product can be purified by column chromatography on silica gel.
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Workflow for Phosphotriester Synthesis

AT Alcohol 1 Base (e.g., Et3N)

dichlorophosphate

Mono-substituted

Intermediate Alcohol 2 Base (e.g., Et3N)

Pure Phosphotriester
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 To cite this document: BenchChem. [Fundamental Reactivity of 4-Bromophenyl
dichlorophosphate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1603538#fundamental-reactivity-of-4-
bromophenyl-dichlorophosphate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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